![molecular formula C13H17BO4 B6363102 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine CAS No. 1548827-74-2](/img/structure/B6363102.png)
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
Overview
Description
Compounds with a 1,3,2-dioxaborinan-2-yl group, such as 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline , are known. They typically contain a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. The carbon atom is often part of a larger aromatic ring structure .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. This structure is often attached to a larger aromatic ring structure .Physical And Chemical Properties Analysis
These compounds often appear as solids under normal conditions . Their exact physical and chemical properties, such as melting point, boiling point, and solubility, can vary depending on their exact structure .Scientific Research Applications
Inhibition of Hormone-Sensitive Lipase (HSL)
This compound is a boronic acid ester derivative known to inhibit HSL (hormone-sensitive lipase) . HSL is a cytosolic neutral lipase regulated by reversible phosphorylation, and it catalyzes the rate-limiting step in triglyceride lipolysis . The inhibition of HSL has many applications in biochemical and physiological research .
Enzyme and Hormone Studies
The compound has been employed in enzyme and hormone studies . It can be used to study the mechanism of action of different compounds, as well as their biochemical and physiological effects .
Protein Structure and Function Exploration
This compound has been used in exploring the structure and function of proteins and their interactions with other molecules . It can provide insights into protein folding, stability, and conformational changes .
Synthesis of Other Compounds
The compound is synthesized through esterification , indicating its potential use in the synthesis of other complex organic compounds. Its unique structure could make it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(4H-Benzo[d][1,3]dioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane, is Hormone-Sensitive Lipase (HSL) . HSL plays a crucial role in the breakdown of stored fats or lipids (lipolysis) in the body’s adipose tissue.
Mode of Action
This compound acts as an inhibitor of HSL . It interacts with HSL, preventing it from breaking down stored fats. This interaction and the resulting inhibition of lipolysis can lead to changes in the body’s energy metabolism.
Biochemical Pathways
The inhibition of HSL affects the lipolysis pathway . Under normal conditions, HSL breaks down stored triglycerides into free fatty acids, which are then released into the bloodstream and used for energy. By inhibiting HSL, this compound reduces the availability of free fatty acids for energy production, potentially leading to changes in energy metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would primarily be a decrease in the breakdown of stored fats due to the inhibition of HSL . This could lead to changes in energy metabolism at the cellular level and potentially impact various physiological processes that depend on energy derived from fat metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability For instance, certain conditions may affect the compound’s structure and, consequently, its ability to interact with HSL.
: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester is a boronic acid ester derivative that inhibits HSL (hormone-sensitive lipase). It has been a subject of interest in numerous scientific research applications.
Safety and Hazards
properties
IUPAC Name |
2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBQYAKLDTEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188825 | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine | |
CAS RN |
1548827-74-2 | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1548827-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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